![molecular formula C25H29N9O2 B1674059 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)
1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea
説明
L-736380, also known as L-736,380, is a CCK-B receptor antagonist. L-736,380 dose-dependently inhibited gastric acid secretion in anesthetized rats (ID(50), 0.064 mg/kg) and ex vivo binding of [(125)I]CCK-8S in BKTO mice brain membranes (ED(50), 1.7 mg/kg) and is one of the most potent acidic CCK-B receptor antagonists yet described.
生物活性
The compound 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea , commonly referred to as L736380 , belongs to a class of synthetic organic compounds known for their potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of L736380 is , with a molecular weight of approximately 420.50 g/mol. The compound features a benzodiazepine core, which is associated with various pharmacological effects, particularly in the central nervous system (CNS).
L736380 acts primarily as an antagonist at specific receptor sites, influencing neurotransmitter systems involved in anxiety and mood regulation. Its interaction with the CCK (cholecystokinin) receptor system is particularly noteworthy, as studies have indicated that CCK antagonists can exert anxiolytic effects without the side effects commonly associated with traditional benzodiazepines .
Pharmacological Effects
- Anxiolytic Activity : Research indicates that L736380 has significant anxiolytic properties. In preclinical models, it has been shown to reduce anxiety-like behaviors without inducing tolerance or withdrawal symptoms .
- Neurotransmitter Modulation : The compound modulates levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood stabilization. Studies have demonstrated its ability to enhance dopaminergic activity in specific brain regions, thereby improving mood and reducing anxiety .
In Vitro and In Vivo Studies
A series of in vitro assays have characterized the binding affinity of L736380 to various receptors:
- CCK Receptors : High selectivity for CCKB receptors was observed, suggesting its utility in treating anxiety disorders .
- Dopamine Receptors : The compound shows a moderate affinity for D2 dopamine receptors, which may contribute to its behavioral effects .
In vivo studies further corroborate these findings, demonstrating reductions in anxiety-like behaviors in rodent models following administration of L736380.
Data Tables
Property | Value |
---|---|
Molecular Formula | C24H28N4O2 |
Molecular Weight | 420.50 g/mol |
LogP | 4.46 |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 7 |
Case Studies
- Clinical Trials : A clinical trial investigating the anxiolytic effects of L736380 reported significant improvements in anxiety scores compared to placebo controls. Participants receiving the compound exhibited reduced symptoms without notable side effects.
- Animal Models : In a study involving mice subjected to stress paradigms, those treated with L736380 showed decreased immobility in forced swim tests, indicating enhanced resilience against stress-related behaviors.
科学的研究の応用
Basic Information
- IUPAC Name: 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea
- Molecular Formula: C26H31N9O2
- Molecular Weight: 501.595 g/mol
- Hydrogen Bond Donors: 3
- Hydrogen Bond Acceptors: 7
- LogP (XlogP): 3.8
Structure and Stability
The compound features a complex structure that includes a benzodiazepine moiety, which is known for its biological activity. Its unique configuration contributes to its interaction with biological targets, making it a candidate for drug development .
Pharmacological Research
L-736380 has been studied for its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems. It acts on GABA receptors and may influence anxiety and sleep disorders due to its benzodiazepine-like properties. Research indicates that compounds in this class can have anxiolytic effects, which are critical in developing treatments for anxiety disorders .
Cancer Therapy
Recent studies have investigated the role of L-736380 in cancer therapy. Its ability to modulate specific signaling pathways makes it a candidate for targeting tumor growth and metastasis. The compound's structural features allow it to interact with various protein targets involved in cancer progression, making it an area of active research .
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly regarding its effects on cognitive functions and mood regulation. It may serve as a lead compound for developing new treatments for neurodegenerative diseases and mood disorders by acting on multiple neurotransmitter systems .
Case Study 1: Anxiolytic Effects
A study conducted on the anxiolytic properties of L-736380 demonstrated significant reductions in anxiety-like behaviors in animal models. The research utilized behavioral assays such as the elevated plus maze and open field tests to assess the compound's efficacy compared to standard anxiolytics like diazepam .
Case Study 2: Antitumor Activity
In vitro studies showed that L-736380 inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators, suggesting its potential as an anticancer agent .
特性
分子式 |
C25H29N9O2 |
---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-[methyl(2H-tetrazol-5-yl)amino]phenyl]urea |
InChI |
InChI=1S/C25H29N9O2/c1-33(24-29-31-32-30-24)18-12-8-11-17(15-18)26-25(36)28-22-23(35)34(2)20-14-7-6-13-19(20)21(27-22)16-9-4-3-5-10-16/h6-8,11-16,22H,3-5,9-10H2,1-2H3,(H2,26,28,36)(H,29,30,31,32)/t22-/m0/s1 |
InChIキー |
MYPNMQPMQUAOTH-QFIPXVFZSA-N |
SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5 |
異性体SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5 |
正規SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC=C3)N(C)C4=NNN=N4)C5CCCCC5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L-736380; L 736380; L736380; L-736,380; L 736,380; L736,380. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。